molecular formula C21H16N6 B2980383 (E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine CAS No. 111011-18-8

(E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine

Cat. No.: B2980383
CAS No.: 111011-18-8
M. Wt: 352.401
InChI Key: KCRKEOFQLWEWDP-HZHRSRAPSA-N
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Description

(E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This specific compound is characterized by its unique structure, which includes a triazine ring substituted with diphenyl and pyridinylmethylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine typically involves the following steps:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of pyridine-4-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Cyclization Reaction: The hydrazone intermediate is then subjected to cyclization with 5,6-diphenyl-1,2,4-triazine-3-thiol under reflux conditions in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid.

    Purification: The resulting product is purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification processes.

Chemical Reactions Analysis

Types of Reactions

(E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazine ring or the pyridinylmethylene group are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles; reactions can be conducted under mild to moderate temperatures with appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced triazine compounds with altered electronic properties.

Scientific Research Applications

(E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: It has been studied for its interaction with biological macromolecules, such as DNA and proteins, making it a candidate for drug development and biochemical research.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with cellular processes and induce apoptosis in cancer cells.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or nucleic acids, altering their function and leading to various biological effects. For example, its interaction with DNA can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(2-(pyridin-4-ylmethylene)hydrazinyl)quinazoline: A similar compound with a quinazoline ring instead of a triazine ring.

    (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)benzonitrile: Another related compound with a benzonitrile group.

Uniqueness

(E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine is unique due to its specific triazine ring structure and the presence of both diphenyl and pyridinylmethylene groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to form stable metal complexes and interact with biological macromolecules sets it apart from other similar compounds.

Properties

IUPAC Name

5,6-diphenyl-N-[(E)-pyridin-4-ylmethylideneamino]-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6/c1-3-7-17(8-4-1)19-20(18-9-5-2-6-10-18)25-27-21(24-19)26-23-15-16-11-13-22-14-12-16/h1-15H,(H,24,26,27)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRKEOFQLWEWDP-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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